molecular formula C18H21NO4S B4692080 ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate

ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate

Cat. No.: B4692080
M. Wt: 347.4 g/mol
InChI Key: QJIZFTIWRZVBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a 3,4-dimethylaniline moiety, which is further linked to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate typically involves a multi-step process:

    Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Sulfonamide Formation: The benzenesulfonyl chloride is then reacted with 3,4-dimethylaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-3,4-dimethylaniline.

    Esterification: The final step involves the reaction of N-(benzenesulfonyl)-3,4-dimethylaniline with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or esters.

Scientific Research Applications

Ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of sulfonamide-based drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide moiety.

    Industrial Applications: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate can be compared with other sulfonamide derivatives:

    N-(benzenesulfonyl)-3,4-dimethylaniline: Lacks the ethyl acetate group, making it less versatile in synthetic applications.

    Ethyl 2-[N-(benzenesulfonyl)anilino]acetate: Lacks the methyl groups on the aniline ring, which can affect its reactivity and binding properties.

    Sulfanilamide: A simpler sulfonamide without the ester functionality, commonly used as an antibacterial agent.

The unique combination of the benzenesulfonyl, 3,4-dimethylaniline, and ethyl acetate groups in this compound provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-11-10-14(2)15(3)12-16)24(21,22)17-8-6-5-7-9-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIZFTIWRZVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.